3-(1H-Pyrrol-1-YL)propan-1-amine
Overview
Description
“3-(1H-Pyrrol-1-YL)propan-1-amine” is a chemical compound with the empirical formula C7H12N2. It has a molecular weight of 124.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrrole compounds is a topic of interest in organic chemistry. The Paal-Knorr Pyrrole Synthesis is a notable method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of primary diols and amines to produce 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of “3-(1H-Pyrrol-1-YL)propan-1-amine” consists of a pyrrole ring attached to a propylamine group . The InChI key for this compound is CNRYJJXBFLHSJP-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry
This compound, containing a pyrrole subunit, is utilized in the synthesis of various therapeutically active compounds. It has applications in creating fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .
Polymer Chemistry
Pyrrole rings, such as those found in 3-(1H-Pyrrol-1-YL)propan-1-amine, are components of polymers and are used as catalysts for polymerization processes. They also serve as corrosion inhibitors and preservatives .
Dye Chemistry
The pyrrole moiety is a key component in indigoid dyes, contributing to the vibrant colors and stability of these materials .
Catalysis
In catalytic reactions, compounds with pyrrole rings are utilized as transition metal complex catalysts for uniform polymerization and luminescence chemistry .
Spectrochemical Analysis
Pyrrole-containing compounds are used in spectrochemical analysis due to their unique luminescent properties .
Synthesis of Alkaloids
These compounds serve as intermediates in the synthesis of biologically important naturally occurring alkaloids .
Antimicrobial Applications
Derivatives of this compound have shown potential in antimicrobial applications, indicating its use in combating various bacterial infections .
Solvent Chemistry
Pyrroles are used as solvents for resins and terpenes in metallurgical processes due to their chemical properties .
Safety and Hazards
Future Directions
The future directions for “3-(1H-Pyrrol-1-YL)propan-1-amine” and similar compounds could involve further exploration of their synthesis and potential applications. Pyrrole-containing compounds are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action, efficacy, and stability of 3-(1H-Pyrrol-1-YL)propan-1-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, temperature, and more.
properties
IUPAC Name |
3-pyrrol-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRYJJXBFLHSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404557 | |
Record name | N-(3-aminopropyl)-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60794-90-3 | |
Record name | N-(3-aminopropyl)-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3-(1H-Pyrrol-1-yl)propan-1-amine into ruthenium complexes enable their use as heterogeneous catalysts?
A1: The 3-(1H-Pyrrol-1-yl)propan-1-amine ligand, abbreviated as bpea-pyr, plays a crucial role in immobilizing the ruthenium complexes onto electrode surfaces. [] This is achieved through electropolymerization of the pyrrole moiety within bpea-pyr. This process generates stable polypyrrole films on the electrode, with the ruthenium complexes effectively anchored within. This immobilization transforms the initially homogeneous ruthenium complexes into heterogeneous catalysts, allowing for their easy separation and recycling, a significant advantage in catalytic applications.
Q2: What are the catalytic properties of the polypyrrole-supported ruthenium complexes in olefin epoxidation reactions?
A2: The research demonstrates the effectiveness of a carbon felt electrode modified with a polypyrrole-bound ruthenium complex (C-felt/poly-4) as a heterogeneous catalyst in olefin epoxidation. [] Using iodosobenzene diacetate (PhI(OAc)2) as the oxidant, this catalytic system exhibits high activity, achieving Turnover Numbers (TONs) in the thousands for various olefin substrates. Moreover, the catalyst exhibits good selectivity towards the desired epoxide product. This highlights the potential of 3-(1H-Pyrrol-1-yl)propan-1-amine-containing ruthenium complexes as efficient and selective heterogeneous catalysts for epoxidation reactions.
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